molecular formula C12H24N2O4 B5530140 N,N'-1,4-butanediylbis(4-hydroxybutanamide)

N,N'-1,4-butanediylbis(4-hydroxybutanamide)

Cat. No. B5530140
M. Wt: 260.33 g/mol
InChI Key: STMYYOMENOXAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • N,N'-1,4-butanediylbis(4-hydroxybutanamide) is synthesized through processes involving the formation of dimers and polymers via intermolecular hydrogen bonds. Variable temperature 1H NMR experiments are utilized for analyzing the strength of these bonds in solution (Duarte-Hernández et al., 2015).

Molecular Structure Analysis

  • The molecular structure in the solid state of related butanamide compounds has been determined through X-ray diffraction. These compounds tend to adopt linear conformations in the solid state, forming dimers and polymers through hydrogen bonds (Duarte-Hernández et al., 2015).

Chemical Reactions and Properties

  • The chemical reactions of N,N'-1,4-butanediylbis(4-hydroxybutanamide) involve the formation of various intermediates and products, particularly in the presence of radical initiators like OH radicals. Gas chromatography-mass spectrometric analyses have shown the formation of several aldehydes and ketones in related reactions (Mason et al., 2010).

properties

IUPAC Name

4-hydroxy-N-[4-(4-hydroxybutanoylamino)butyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c15-9-3-5-11(17)13-7-1-2-8-14-12(18)6-4-10-16/h15-16H,1-10H2,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMYYOMENOXAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)CCCO)CNC(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-1,4-Butanediylbis(4-hydroxybutanamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.